ATX inhibitor 13
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Overview
Description
ATX inhibitor 13 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This pathway is associated with various physiological and pathological processes, including cell proliferation, migration, and cytokine production .
Preparation Methods
The preparation of ATX inhibitor 13 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ATX inhibitor 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ATX inhibitor 13 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of autotaxin and its effects on lysophosphatidic acid production. In biology, it is used to investigate the role of autotaxin in cell proliferation, migration, and cytokine production. In medicine, it has potential therapeutic applications in treating diseases associated with abnormal lysophosphatidic acid production, such as cancer, fibrosis, and cardiovascular diseases .
Mechanism of Action
The mechanism of action of ATX inhibitor 13 involves the inhibition of autotaxin, which prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the signaling pathways associated with lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production .
Comparison with Similar Compounds
ATX inhibitor 13 is unique compared to other similar compounds due to its specific structure and high inhibitory activity. Similar compounds include GLPG1690, BBT-877, and BLD-0409, which also inhibit autotaxin but differ in their chemical structures and mechanisms of action .
Properties
Molecular Formula |
C31H35Cl2N5O3 |
---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methyl N-[2-ethyl-6-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenyl]-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C31H35Cl2N5O3/c1-3-28-30(35-31(40)41-20-23-15-26(32)17-27(33)16-23)38-19-25(14-21(2)29(38)34-28)24-6-4-22(5-7-24)18-37-10-8-36(9-11-37)12-13-39/h4-7,14-17,19,39H,3,8-13,18,20H2,1-2H3,(H,35,40) |
InChI Key |
NSFSOTZMNUYMAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=C(C=C(C2=N1)C)C3=CC=C(C=C3)CN4CCN(CC4)CCO)NC(=O)OCC5=CC(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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